5-ethynyl-1-methyl-1H-indazole
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Overview
Description
5-Ethynyl-1-methyl-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are significant in medicinal chemistry . The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with an ethynyl group at the 5-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methyl-1H-pyrazol-4-carboxaldehyde with ethyl succinate, followed by acylation to yield ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate . This intermediate can then be further modified to introduce the ethynyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, is common in industrial settings to introduce the ethynyl group efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the ethynyl group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
5-Ethynyl-1-methyl-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, which is catalyzed by 5-lipoxygenase . This inhibition can lead to anti-inflammatory effects.
Comparison with Similar Compounds
1-Methyl-1H-indazole: Lacks the ethynyl group but shares the core indazole structure.
5-Methoxy-1-methyl-1H-indazole: Contains a methoxy group instead of an ethynyl group at the 5-position.
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Features a benzyl group and a dihydroxypropoxy group.
Uniqueness: 5-Ethynyl-1-methyl-1H-indazole is unique due to the presence of the ethynyl group at the 5-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other indazole derivatives and contributes to its specific applications and effects .
Properties
Molecular Formula |
C10H8N2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-ethynyl-1-methylindazole |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7-11-12(10)2/h1,4-7H,2H3 |
InChI Key |
LZOXQHXKMZHVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#C)C=N1 |
Origin of Product |
United States |
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